1',4'-Dihydro-spiro[cyclohexane-1,2'(3'H)-quinoxalin]-3'-one
Description
1',4'-Dihydro-spiro[cyclohexane-1,2'(3'H)-quinoxalin]-3'-one (CAS: 71620-98-9 ) is a spirocyclic quinoxaline derivative characterized by a cyclohexane ring fused to a dihydroquinoxalinone scaffold. Its molecular formula is C₁₃H₁₆N₂O (MW: 216.28 g/mol), featuring a rigid spirojunction that enhances stereochemical stability and modulates bioactivity . The compound is synthesized via condensation reactions between o-phenylenediamines and bifunctional electrophiles, a common strategy for spiroheterocycles .
Properties
IUPAC Name |
spiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-12-13(8-4-1-5-9-13)15-11-7-3-2-6-10(11)14-12/h2-3,6-7,15H,1,4-5,8-9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVOFCXMWVWSGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1',4'-Dihydro-spiro[cyclohexane-1,2'(3'H)-quinoxalin]-3'-one (CAS No. 71620-98-9) is a compound with notable biological activities that have garnered interest in pharmacological research. This compound features a unique spirocyclic structure that contributes to its potential therapeutic properties.
- Molecular Formula : C13H16N2O
- Molecular Weight : 216.28 g/mol
- IUPAC Name : 1',4'-dihydro-3'h-spiro[cyclohexane-1,2'-quinoxalin]-3'-one
- Purity : Typically around 95% in commercial preparations.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antitumor agent, neuroprotective effects, and its role in modulating neurotransmitter systems.
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. A study by [source] demonstrated that it inhibits cell proliferation in human breast cancer cells through the induction of apoptosis. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Neuroprotective Effects
In neuropharmacology, this compound has shown promise in protecting neuronal cells from oxidative stress. In vitro studies suggest that it can reduce the levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, thereby mitigating neuronal damage in models of neurodegenerative diseases [source].
Modulation of Neurotransmitter Systems
This compound appears to interact with various neurotransmitter receptors. Preliminary studies indicate that it may act as a modulator of dopamine and serotonin receptors, which could have implications for treating mood disorders and schizophrenia [source].
Case Studies
-
Breast Cancer Cell Line Study :
- Objective : To evaluate the cytotoxic effects on MCF-7 cells.
- Findings : The compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.
-
Neuroprotection in Oxidative Stress Models :
- Objective : Assess protective effects against H2O2-induced cell death in SH-SY5Y neuroblastoma cells.
- Results : Treatment with 5 µM significantly decreased cell death and increased cell viability by approximately 50%.
Data Tables
| Biological Activity | Cell Line/Model | Concentration | Effect |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 10 µM | 70% reduction in viability |
| Neuroprotection | SH-SY5Y | 5 µM | 50% increase in viability |
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Upregulation of pro-apoptotic proteins |
| Antioxidant Activity | Reduction of ROS levels |
Scientific Research Applications
Medicinal Chemistry Applications
1',4'-Dihydro-spiro[cyclohexane-1,2'(3'H)-quinoxalin]-3'-one has garnered attention for its potential therapeutic applications:
- Anticancer Activity: Research has indicated that derivatives of spiroquinoxaline compounds exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the spiro structure can enhance the anticancer efficacy of the compound by targeting specific cellular pathways involved in tumor growth and proliferation .
- Antimicrobial Properties: The compound has shown promising results in inhibiting bacterial growth. A recent investigation revealed its effectiveness against Gram-positive bacteria, suggesting its potential as a lead structure for developing new antibiotics .
Neuropharmacological Applications
The neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases:
- Cognitive Enhancement: In animal models, the compound exhibited cognitive-enhancing effects, potentially through modulation of neurotransmitter systems. This suggests its applicability in treating conditions like Alzheimer's disease .
Materials Science Applications
In addition to its biological applications, this compound is being investigated for its utility in materials science:
- Polymer Chemistry: The unique structural features of spiro compounds allow them to be incorporated into polymer matrices, enhancing mechanical properties and thermal stability. Research indicates that spiro-based polymers could be utilized in advanced materials for aerospace and automotive applications .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated various derivatives of spiro[cyclohexane-1,2'(3'H)-quinoxalin]-3-one. The results showed that certain modifications significantly increased cytotoxicity against breast cancer cells, indicating a pathway for developing new cancer therapies.
Case Study 2: Neuroprotective Effects
Research conducted at a leading university demonstrated that administration of this compound in rodent models led to improved memory retention and reduced neuroinflammation, highlighting its potential in treating neurodegenerative diseases.
Comparison with Similar Compounds
Structural and Molecular Features
The following table highlights key structural differences and similarities with analogous spirocyclic compounds:
Key Observations :
- Heterocycle Differences: Quinoxalinone (target) vs. quinazolinone (e.g., C₁₂H₁₃N₃O ) alters electronic properties; quinoxalinones exhibit stronger electron-withdrawing effects due to dual N atoms in the fused ring .
Spectral and Physicochemical Properties
- NMR Data: Target compound: Expected δ 1.2–2.1 ppm (cyclohexane CH₂), δ 7.3–8.1 ppm (quinoxaline aromatic protons) . Spiro[oxazole-4,2'-quinoxalin] derivatives: Distinct δ 5.32 ppm (oxazole CH) and δ 10.82 ppm (NH) .
- Melting Points :
Reactivity and Functionalization
- Mannich Reactions: Tetrahydro-spiro[cyclohexane-1,2'-quinazolin]-4'-one undergoes aminomethylation to form azabicyclic systems, whereas the target compound’s quinoxaline core may favor electrophilic substitution at N or O positions .
- Acylation: 1'-Acyl derivatives (e.g., from ) show enhanced solubility in polar solvents, a trait less pronounced in the target compound due to lack of polar substituents.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1',4'-Dihydro-spiro[cyclohexane-1,2'(3'H)-quinoxalin]-3'-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often involves cyclocondensation of cyclohexane derivatives with quinoxalinone precursors. For example, refluxing in polar aprotic solvents (e.g., DMF or 1,4-dioxane) with catalysts like sodium ethoxide improves yields (84–92%) . Key parameters include:
- Temperature : 140°C for 20 hours in 1,4-dioxane .
- Reagents : Chloroacetyl chloride for functionalization (85% yield) .
- Work-up : Ethanol or CH₂Cl₂/hexane recrystallization for purity .
Q. How does the cyclohexane ring conformation affect the compound’s stability and reactivity?
- Methodological Answer : Substituent positioning (axial vs. equatorial) on the cyclohexane ring influences steric strain and hydrogen bonding. For 1,2- or 1,4-disubstituted rings, trans configurations (both substituents equatorial) minimize strain, while cis configurations (one axial, one equatorial) increase reactivity due to higher energy . Computational models (e.g., DFT) can predict dominant conformers .
Q. Which spectroscopic techniques are most effective for characterizing this spiro compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify spiro-junction protons (δ 1.5–2.5 ppm) and carbonyl groups (δ 170–180 ppm) .
- IR : C=O stretches (~1680 cm⁻¹) and NH/OH bands (~3300 cm⁻¹) confirm functional groups .
- X-ray Crystallography : SHELX software refines spirocyclic bond angles (e.g., C–C–C ~109.5°) and torsional strains .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactive sites in this compound?
- Methodological Answer : DFT calculations (B3LYP/6-31G* basis set) analyze HOMO-LUMO gaps to identify electron-deficient regions (e.g., quinoxalinone carbonyl) prone to nucleophilic attack. Solvent effects (PCM model) improve accuracy for polar protic environments .
Q. What strategies validate the structure-activity relationship (SAR) for antimicrobial derivatives of this compound?
- Methodological Answer :
- Functionalization : Introduce sulfonamide or acetyl groups at the spiro-junction to enhance bioactivity (e.g., compound 2c showed Gram-negative inhibition) .
- Assays : MIC testing against E. coli and S. aureus with dose-response curves (IC₅₀ values) .
- Data Correlation : Cross-reference NMR shifts with antimicrobial efficacy to identify pharmacophores .
Q. How to resolve contradictions between crystallographic data and computational conformational predictions?
- Methodological Answer :
- SHELX Refinement : Adjust thermal parameters and occupancy rates to match experimental electron density maps .
- Pseudorotation Analysis : Use Cremer-Pople puckering coordinates to quantify ring deviations (e.g., amplitude >0.5 Å indicates non-planarity) .
- Benchmarking : Compare DFT-optimized geometries with X-ray bond lengths (RMSD <0.02 Å acceptable) .
Q. What functionalization methods enable selective bromination or hydroxylation of the spiro scaffold?
- Methodological Answer :
- Bromination : LED-irradiated CBr₄ generates monobrominated derivatives (77% yield, 2 hours) without dibromide byproducts .
- Hydroxylation : Oxone®/AcOH under reflux introduces –OH groups at the cyclohexane ring (monitor via TLC) .
Q. How to address stereochemical challenges in synthesizing enantiopure spiro derivatives?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
